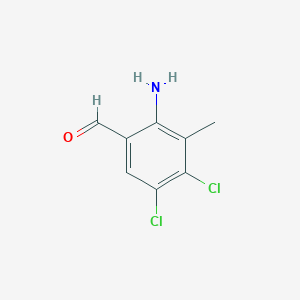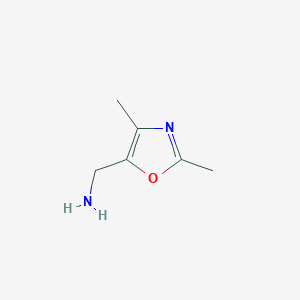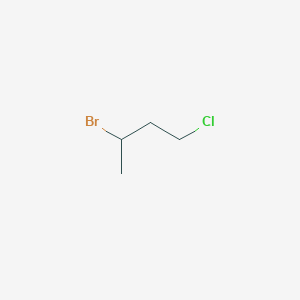
2-Bromo-4-chlorobutane
説明
2-Bromo-4-chlorobutane, also known as Tetramethylene chlorobromide, is a chemical compound with the linear formula Cl(CH2)4Br . It has two chirality centers, C2 and C3, each of which can have two possible configurations, R and S . This results in four possible stereoisomers for this compound: RR, SS, RS, and SR .
Molecular Structure Analysis
The molecular formula of this compound is C4H8BrCl, with an average mass of 171.463 Da . It has two chirality centers, leading to four possible stereoisomers .Chemical Reactions Analysis
This compound can undergo nucleophilic substitution reactions . It can also undergo elimination reactions, especially when reacted with a strong base .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.4875 and a density of 1.488 g/mL at 25 °C . The boiling point is 80-82 °C at 30 mmHg .科学的研究の応用
Molecular Structure and Conformation
The molecular structures and conformational compositions of halogenated butanes, including compounds similar to 2-bromo-4-chlorobutane, have been extensively studied. For example, the molecular structure and conformational compositions of 2-chlorobutane and 2-bromobutane were investigated using gas-phase electron diffraction and ab initio molecular orbital calculations, revealing the existence of multiple conformers (Aarset, Hagen, & Stōlevik, 2001).
Electrochemical Behavior and Reduction Products
The electrochemical reduction of halogenated butanes, including 1,4-dibromo-, 1,4-diiodo-, 1-bromo-4-chloro- and 1-chloro-4-iodobutane, has been studied using cyclic voltammetry and controlled-potential electrolysis. This research is significant in understanding the electrochemical behavior and the variety of products formed from these compounds (Pritts & Peters, 1995).
Halohydrins in Drinking Water
Studies have identified halohydrins, such as 1-bromo-2,2,4,4-tetra-chlorobutane, as potential disinfection by-products in treated drinking water. Understanding the formation and impact of these compounds is crucial for ensuring water safety (Francis & Leitch, 1957).
Synthesis of Butyl Halides
Research on the continuous-flow, gas-phase synthesis of butyl halides from butanol and aqueous hydrochloric or hydrobromic acids provides insights into efficient methods for producing halogenated butanes. These findings are important for industrial applications in chemical synthesis (Tundo & Selva, 2005).
作用機序
The mechanism of action for 2-Bromo-4-chlorobutane involves nucleophilic substitution and elimination reactions . In nucleophilic substitution, a nucleophile replaces the bromine or chlorine atom in the compound . In elimination reactions, a base removes a proton from the compound, leading to the formation of a double bond .
Safety and Hazards
2-Bromo-4-chlorobutane is a flammable liquid and vapor . It can cause skin and eye irritation and may cause respiratory irritation . It’s recommended to avoid breathing its vapors and to use it only in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .
特性
IUPAC Name |
3-bromo-1-chlorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHALYZIVRYWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





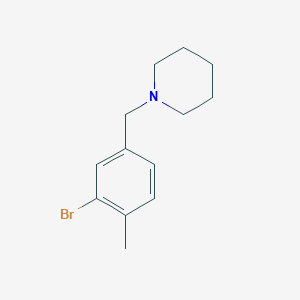


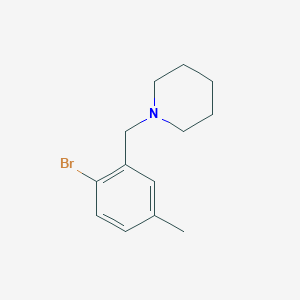


![Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238533.png)
![8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238553.png)
![Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]-](/img/structure/B3238559.png)
![Ethanone, 2,2,2-trifluoro-1-[3-hydroxy-3-(2-piperidinyl)-1-azetidinyl]-](/img/structure/B3238567.png)
